molecular formula C16H18N2O2 B7002752 N-(1-benzofuran-4-ylmethyl)-2-cyano-2-ethylbutanamide

N-(1-benzofuran-4-ylmethyl)-2-cyano-2-ethylbutanamide

Cat. No.: B7002752
M. Wt: 270.33 g/mol
InChI Key: OSANAMQNANJPNB-UHFFFAOYSA-N
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Description

N-(1-benzofuran-4-ylmethyl)-2-cyano-2-ethylbutanamide is a synthetic organic compound that features a benzofuran ring, a cyano group, and an amide functional group. Benzofuran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Properties

IUPAC Name

N-(1-benzofuran-4-ylmethyl)-2-cyano-2-ethylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-3-16(4-2,11-17)15(19)18-10-12-6-5-7-14-13(12)8-9-20-14/h5-9H,3-4,10H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSANAMQNANJPNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(C#N)C(=O)NCC1=C2C=COC2=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-benzofuran-4-ylmethyl)-2-cyano-2-ethylbutanamide is unique due to its combination of a benzofuran ring, cyano group, and amide functional group, which confer distinct chemical and biological properties. This unique structure allows it to interact with specific molecular targets and exhibit diverse biological activities .

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